![molecular formula C18H14ClN3OS2 B2635421 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide CAS No. 897457-88-4](/img/structure/B2635421.png)
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide” is an imidazothiazole derivative . It is related to the compound “6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde”, which has a molecular weight of 262.72 .
Synthesis Analysis
A series of arylidenehydrazide compounds were synthesized from [6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid hydrazide . The synthesis process involved the use of microwave-assisted synthesis .Molecular Structure Analysis
The molecular structure of the related compound “6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” has a linear formula of C12H7ClN2OS .Chemical Reactions Analysis
The compound was synthesized from [6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid hydrazide . The synthesis process involved the use of microwave-assisted synthesis .Physical And Chemical Properties Analysis
The related compound “6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” has a melting point of 192 - 195°C . The compound synthesized using microwave-assisted synthesis has a mass spectrometry (MS) m/z value of 340.00 .Wissenschaftliche Forschungsanwendungen
Anticancer Agent
This compound has been synthesized and evaluated as a potential anticancer agent . Specifically, it has shown broad-spectrum antiproliferative activity against various tested cell lines, including ovarian cancer (OVCAR-3), colon cancer (HCT-15), renal cancer (CAKI-1 and UO-31), and leukemia (CCRF-CEM and SR) .
Antifungal Activity
Imidazothiazole derivatives, which include this compound, have been noted for their antifungal properties . This makes them potential candidates for the development of new antifungal drugs.
Antitubercular Activity
Imidazothiazole derivatives have also been studied for their antitubercular activity . This suggests that this compound could potentially be used in the treatment of tuberculosis.
Antipsychotic Properties
Research has indicated that imidazothiazole derivatives may have antipsychotic properties . This opens up the possibility of using this compound in the development of new antipsychotic medications.
Antiviral Activity
Imidazothiazole derivatives have been found to exhibit antiviral activities . This suggests that this compound could be used in the development of new antiviral drugs.
Neuroprotective Properties
Thiazole derivatives, which include this compound, have been studied for their neuroprotective properties . This suggests potential applications in the treatment of neurodegenerative diseases.
Antioxidant Properties
Thiazole derivatives have been studied for their antioxidant properties . This suggests that this compound could potentially be used in the development of new antioxidant drugs.
Analgesic and Anti-inflammatory Properties
Thiazole derivatives have also been studied for their analgesic and anti-inflammatory properties . This suggests potential applications in the treatment of pain and inflammation.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The compound has shown potential as an inhibitor against MDA-MB-231 with an IC50 value of 1.4 μM, compared with sorafenib (IC50 = 5.2 μM), and showed more selectivity against MDA-MB-231 than the HepG2 cell line (IC50 = 22.6 μM) . This suggests potential future directions in the development of novel molecules to treat cancer.
Eigenschaften
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3OS2/c19-13-5-3-12(4-6-13)16-10-22-14(11-25-18(22)21-16)8-17(23)20-9-15-2-1-7-24-15/h1-7,10-11H,8-9H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRRJOKIEOUTIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.